molecular formula C10H12F2O B1411602 2-Difluoromethyl-3,6-dimethylanisole CAS No. 1803785-29-6

2-Difluoromethyl-3,6-dimethylanisole

Cat. No. B1411602
M. Wt: 186.2 g/mol
InChI Key: MIZVTYNHXNMBOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S. Researchers have benefited from the invention of multiple difluoromethylation reagents. Metal-based methods have been pivotal, enabling the transfer of CF2H to C (sp2) sites both stoichiometrically and catalytically. Additionally, Minisci-type radical chemistry has been employed for difluoromethylation of C (sp2)–H bonds, particularly in heteroaromatics. While electrophilic, nucleophilic, radical, and cross-coupling methods have been used to construct C (sp3)–CF2H bonds, stereoselective difluoromethylation remains limited. Notably, recent advancements include site-selective installation of CF2H onto large biomolecules like proteins .

properties

IUPAC Name

2-(difluoromethyl)-3-methoxy-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-4-5-7(2)9(13-3)8(6)10(11)12/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZVTYNHXNMBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Difluoromethyl-3,6-dimethylanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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